N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline
Description
N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is an aniline derivative featuring a benzyl group substituted at the para position with a 2-ethoxyethoxy chain and a meta-substituted 2-methoxyethoxy group on the aniline ring. Its molecular formula is C₂₀H₂₇NO₄ (estimated molecular weight: ~345.43 g/mol).
Properties
IUPAC Name |
N-[[4-(2-ethoxyethoxy)phenyl]methyl]-3-(2-methoxyethoxy)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4/c1-3-23-12-14-24-19-9-7-17(8-10-19)16-21-18-5-4-6-20(15-18)25-13-11-22-2/h4-10,15,21H,3,11-14,16H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVQIXAYHGFUJJE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=C(C=C1)CNC2=CC(=CC=C2)OCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[4-(2-Ethoxyethoxy)benzyl]-3-(2-methoxyethoxy)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.
- Molecular Formula : C₂₀H₂₇NO₄
- CAS Number : 1040686-61-0
- MDL Number : MFCD10687477
- Hazard Classification : Irritant
The biological activity of this compound can be attributed to its structural features that allow interaction with various biological targets. The compound contains functional groups that may influence its reactivity and binding affinity to proteins or enzymes involved in cellular signaling pathways.
Biological Activity
- Anticancer Properties : Preliminary studies suggest that this compound may exhibit anticancer activity. Similar compounds have shown the ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis or cell cycle arrest. For instance, compounds that target the phosphoinositide 3-kinase (PI3K)/Akt pathway have been noted for their role in cancer therapy .
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in metabolic pathways. Research indicates that similar aniline derivatives can modulate enzyme activities related to cancer metabolism, suggesting a potential mechanism for therapeutic effects .
- Cellular Effects : Studies on related compounds have demonstrated effects on cellular signaling pathways, including the activation of stress response mechanisms like c-Jun NH2-terminal kinase (JNK), which is crucial for mediating apoptosis in response to cellular stress .
Case Study 1: Anticancer Activity
A study investigated the effects of structurally similar anilines on prostate (PC-3) and breast (MCF-7) cancer cell lines. The results indicated that these compounds could induce significant cell death through the activation of JNK pathways, leading to the repression of Akt and mTOR signaling .
Case Study 2: Enzyme Interaction
Another investigation focused on the interaction of aniline derivatives with key metabolic enzymes. The findings suggested that these compounds could effectively inhibit enzyme activity, leading to altered metabolic profiles in cancer cells, which could enhance their sensitivity to existing therapies .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Physicochemical Differences
A comparative analysis of key analogs is summarized in Table 1.
Table 1: Structural and Physicochemical Comparison
Hydrogen Bonding and Crystal Packing
- highlights O–H···N and C–H···O interactions in a related aniline derivative, forming layered crystal structures . The target compound’s 2-methoxyethoxy group may facilitate similar intermolecular interactions, enhancing thermal stability.
Key Research Findings
Substituent Effects :
- Polarity : Shorter alkoxy chains (e.g., methoxyethoxy) increase polarity, enhancing aqueous solubility.
- Lipophilicity : Longer chains (heptyloxy in ) improve lipid bilayer penetration but reduce solubility.
- Steric Effects : Ortho-substituted benzyl groups (e.g., ) hinder molecular packing, affecting crystallinity.
Synthetic Accessibility :
- Etherification and condensation reactions (e.g., ) are scalable for analogs.
- Column chromatography () is critical for purifying substituted anilines .
Spectroscopic Consistency :
- NMR and TLC data () validate structural integrity across analogs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
